3,4-dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-35-22-9-8-19(16-23(22)36-2)26(34)27-10-11-33-25-21(17-30-33)24(28-18-29-25)32-14-12-31(13-15-32)20-6-4-3-5-7-20/h3-9,16-18H,10-15H2,1-2H3,(H,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWBTRBZBIXCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps, starting from basic aromatic compounds. The process might include the formation of intermediate compounds through nucleophilic substitution, condensation reactions, and cyclization processes under controlled temperature and pressure.
Industrial Production Methods
Industrial-scale production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of specialized catalysts, high-pressure reactors, and continuous flow processes to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: : The aromatic rings and piperazine moiety can undergo oxidation and reduction reactions, potentially altering the compound's pharmacological properties.
Substitution: : The benzamide group and methoxy groups can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.
Cyclization: : The pyrazolo[3,4-d]pyrimidin moiety might undergo intramolecular cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Using halides and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The products of these reactions would depend on the specific reaction conditions but could include various substituted derivatives and oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
3,4-Dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has numerous applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential role as a ligand in binding studies involving proteins and enzymes.
Medicine: : Investigated for its potential therapeutic effects, including as an antipsychotic or antidepressant due to its interaction with neurotransmitter receptors.
Industry: : May be explored for its use in materials science for creating novel polymers or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as G-protein coupled receptors or ion channels, affecting cellular signaling pathways. The presence of the piperazine and pyrazolo[3,4-d]pyrimidin moieties suggests potential interactions with central nervous system receptors, impacting neurotransmission.
Comparaison Avec Des Composés Similaires
Example 53 ():
Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Structural Differences :
- Core : Shares the pyrazolo[3,4-d]pyrimidine scaffold but incorporates a chromen-4-one group instead of a phenylpiperazine.
- Substituents : Fluorophenyl and isopropylbenzamide groups replace the dimethoxybenzamide and phenylpiperazine.
- Pharmacological Profile: Higher molecular weight (589.1 vs. ~530 estimated for the target compound) due to the chromenone moiety . Reduced dopamine receptor affinity compared to the target compound, as fluorophenyl groups prioritize kinase inhibition .
N-Substituted Pyrazolo[3,4-d]pyrimidines ():
Compound Class : Derivatives with arylpiperazine or chlorobenzyl substituents.
- Key Distinctions: The target compound’s 4-phenylpiperazine enhances selectivity for dopamine D3 receptors over D2, unlike chlorobenzyl-substituted analogs, which exhibit non-selective binding . Dimethoxy groups improve solubility (logP ~2.5) compared to halogenated analogs (logP ~3.8), reducing off-target CNS effects .
Piperazine-Containing Analogues
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ():
- Structural Contrast :
- Uses a dichlorophenylpiperazine instead of phenylpiperazine.
- Lacks the pyrazolo-pyrimidine core, featuring a pentanamide linker.
- Functional Impact :
Impurity Standards ():
Compound : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
- Comparison :
- Triazolo-pyridine core vs. pyrazolo-pyrimidine.
- Similar phenylpiperazine group but lacks the benzamide moiety.
- Pharmacokinetics :
Tabulated Comparison of Key Properties
Research Findings and Implications
- The 4-phenylpiperazine group in the target compound confers superior dopamine D3 selectivity over dichlorophenyl or non-aromatic piperazines .
- The 3,4-dimethoxybenzamide moiety enhances blood-brain barrier penetration compared to fluorinated or halogenated analogs, as evidenced by higher CNS bioavailability in preclinical models .
- Structural analogs with chromenone or triazolo-pyridine cores exhibit divergent therapeutic applications (e.g., kinase inhibition vs. antipsychotic activity), highlighting the target compound’s balanced profile .
Activité Biologique
The compound 3,4-dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide , also referred to by its chemical structure, is a novel derivative within the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer therapies.
- Molecular Formula : C22H29N5O3
- Molecular Weight : 447.5 g/mol
- CAS Number : 1021040-39-0
The biological activity of this compound primarily revolves around its ability to act as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2). These targets are crucial in cancer progression and angiogenesis.
Key Findings from Research Studies
-
Inhibition Potency :
- The compound has demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating significant potency in inhibiting tumor growth and promoting apoptosis in cancer cells .
- Specifically, a related compound (designated as 5i ) exhibited IC50 values of 0.3 µM for EGFR and 7.60 µM for VEGFR2, showcasing its strong inhibitory effects on these targets .
-
Cellular Effects :
- In MCF-7 breast cancer models, the compound effectively inhibited cell migration and induced apoptosis, leading to DNA fragmentation and cell cycle arrest .
- The presence of the phenylpiperazine moiety enhances the binding affinity to target receptors, contributing to its biological activity against cancer cells .
Case Studies
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment:
- Study 1 : A series of derivatives were synthesized and screened for antitumor activity. One derivative showed significant growth inhibition with an IC50 of 49.85 μM , suggesting that modifications to the pyrazole core enhance antitumor properties .
- Study 2 : The development of multitarget inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold has shown promising results in preclinical trials. These compounds not only inhibited tumor growth but also affected cellular signaling pathways involved in cancer progression .
Comparative Analysis
| Compound Name | Target Inhibition | IC50 (µM) | Cancer Cell Line |
|---|---|---|---|
| 5i | EGFR | 0.3 | MCF-7 |
| 5i | VEGFR2 | 7.60 | MCF-7 |
| Compound X | Unknown | 49.85 | A549 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
